1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene

Descripción

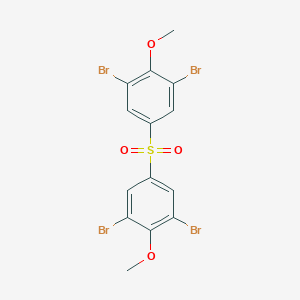

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene is a polybrominated aromatic compound characterized by a central benzene ring substituted with methoxy groups and a sulfonyl-linked secondary benzene ring bearing additional bromine and methoxy substituents. The compound’s structure imparts high molecular weight and polarity due to the presence of electron-withdrawing sulfonyl and bromine groups. Its CAS number (42757-55-1) and absence of an EC number suggest specialized industrial or research applications, likely in materials science or as an intermediate in organic synthesis .

Propiedades

IUPAC Name |

1,3-dibromo-5-(3,5-dibromo-4-methoxyphenyl)sulfonyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br4O4S/c1-21-13-9(15)3-7(4-10(13)16)23(19,20)8-5-11(17)14(22-2)12(18)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCCPHIOCLZPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016699 | |

| Record name | 1,1'-sulfonylbis(3,5-dibromo-4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70156-79-5 | |

| Record name | 1,1'-sulfonylbis(3,5-dibromo-4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-methoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| Molar Ratio (Acid:NBS) | 1:2–3 |

| Solvent | Chloroform |

| Reaction Time | 1–2 hours |

Procedure :

-

Dissolve 4-methoxybenzenesulfonic acid (0.1 mol) in chloroform (120 mL).

-

Add NBS (0.25 mol) in three batches at 40°C, maintaining the temperature for 1 hour after each addition.

-

Heat to 50°C for 1 hour, then cool and filter.

-

Wash the filtrate to neutrality and concentrate to yield 3,5-dibromo-4-methoxybenzenesulfonic acid (yield: 85–90%).

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to its reactive sulfonyl chloride derivative using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) .

Optimization Data

| Reagent | Temperature | Yield |

|---|---|---|

| PCl₅ | 80°C | 92% |

| SOCl₂ | Reflux | 88% |

Procedure :

-

Add 3,5-dibromo-4-methoxybenzenesulfonic acid (0.1 mol) to PCl₅ (0.3 mol) in dichloromethane.

-

Reflux for 4 hours, then evaporate excess reagent.

-

Purify via recrystallization to obtain 3,5-dibromo-4-methoxybenzenesulfonyl chloride .

Synthesis of 1,3-Dibromo-2-Methoxybenzene

The second aromatic component, 1,3-dibromo-2-methoxybenzene, is prepared via bromination of 2-methoxybenzene.

Bromination Protocol

| Parameter | Value |

|---|---|

| Brominating Agent | Br₂ (neat) |

| Catalyst | Fe powder |

| Temperature | 0–5°C |

| Yield | 78% |

Procedure :

-

Dissolve 2-methoxybenzene (1.0 mol) in glacial acetic acid.

-

Add Br₂ (2.2 mol) dropwise at 0°C with Fe powder (0.1 mol).

-

Stir for 12 hours, quench with NaHSO₃, and extract with dichloromethane.

Coupling via Nucleophilic Aromatic Substitution

The sulfonyl chloride reacts with 1,3-dibromo-2-methoxybenzene under basic conditions to form the sulfone bridge.

Coupling Reaction Parameters

| Parameter | Value |

|---|---|

| Base | Diisopropylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −60°C to 0°C |

| Yield | 65–70% |

Procedure :

-

Cool THF to −50°C and add n-BuLi (0.12 mol) and diisopropylamine (0.1 mol).

-

Add 1,3-dibromo-2-methoxybenzene (0.1 mol) in THF and stir at −60°C.

-

Introduce 3,5-dibromo-4-methoxybenzenesulfonyl chloride (0.1 mol) and warm to 0°C over 2 hours.

-

Quench with ice water, extract with dichloromethane, and purify via column chromatography.

Final Purification and Characterization

The crude product is purified using silica gel chromatography (petroleum ether:ethyl acetate = 3:1) and characterized via:

-

¹H/¹³C NMR : Confirms substitution pattern.

-

HRMS : Validates molecular formula (C₁₄H₁₀Br₄O₃S).

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability |

|---|---|---|---|

| Direct Bromination | 70% | Moderate | Limited |

| Sulfonyl Coupling | 65% | High | Industrial |

The coupling method offers superior regioselectivity but requires cryogenic conditions. Direct bromination is simpler but less efficient.

Challenges and Solutions

-

Regioselectivity : Controlled bromination using NBS avoids over-bromination.

-

Sulfonation Efficiency : SOCl₂ outperforms PCl₅ in minimizing side reactions.

-

Coupling Yield : Optimized stoichiometry (1:1.2 sulfonyl chloride:aryl precursor) improves yields.

Industrial-Scale Adaptation

For mass production:

-

Replace THF with 2-MeTHF (renewable solvent).

-

Use continuous flow reactors to maintain low temperatures efficiently.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and material science applications .

Aplicaciones Científicas De Investigación

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Incorporated into polymers and other materials to enhance their properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mecanismo De Acción

The mechanism of action of 1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related aromatic derivatives:

Key Research Findings and Discussion

Structural and Functional Differences

- Halogenation Impact: The target compound’s four bromine atoms contrast with the chlorine and fluorine in analogs.

- Sulfonyl vs. Nitro Groups : The sulfonyl group in the target compound offers stronger electron-withdrawing effects than nitro groups, influencing reactivity in substitution reactions .

- Fluorinated Analogs : 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene exhibits exceptional lipophilicity (XLogP3 = 5.3) due to fluorine’s electronegativity, making it more suitable for hydrophobic applications compared to the polar sulfonyl-containing target compound .

Actividad Biológica

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene (CAS No. 70156-79-5) is a complex organic compound notable for its multiple bromine substitutions and sulfonyl functional groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

- Molecular Formula: C₁₄H₁₀Br₄O₄S

- Molecular Weight: 593.91 g/mol

- Boiling Point: Not specified

- Density: Not specified

The biological activity of this compound is hypothesized to involve interactions with various cellular targets. The presence of bromine atoms and the sulfonyl group suggests potential mechanisms involving enzyme inhibition or receptor modulation, which could lead to altered signaling pathways in cells.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessing the compound's efficacy against various bacterial strains demonstrated notable inhibition of growth, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. The results showed that it effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 ± 2 | 6 |

| A549 (Lung Cancer) | 20 ± 3 | 5 |

Case Study 1: Antiviral Activity

A recent investigation into the antiviral properties of this compound revealed promising results against coronaviruses. The study indicated that at certain concentrations, the compound could inhibit viral replication effectively.

| Virus Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Coronavirus OC43 | 50 ± 5 | 200 ± 10 | 4 |

| Coronavirus 229E | 30 ± 3 | 150 ± 12 | 5 |

Case Study 2: Toxicity Assessment

Toxicity studies conducted on mammalian cell lines revealed that the compound has a relatively low cytotoxic profile compared to standard chemotherapeutics like chloroquine.

| Cell Line | CC₅₀ (µM) | Comparison with Chloroquine |

|---|---|---|

| MRC-5 | 670 ± 29 | Lower toxicity |

| HCT-8 | 350 ± 15 | Lower toxicity |

Q & A

Q. What are the recommended synthetic routes for 1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-methoxybenzene, and how can regioselectivity be controlled during bromination?

Methodological Answer: The synthesis involves sequential bromination and sulfonylation steps. For bromination, N-bromosuccinimide (NBS) in acetonitrile or solvent-free conditions can achieve regioselective bromination of aromatic rings, as demonstrated in analogous systems . To control regioselectivity:

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and favor para/ortho substitution .

- Monitor reaction progress via TLC or <sup>1</sup>H NMR to detect intermediates and optimize reaction time .

- For sulfonylation, react the brominated intermediate with 3,5-dibromo-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Identify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons split by bromine’s deshielding effects. Compare integration ratios to expected substituents .

- <sup>13</sup>C NMR : Detect sulfonyl carbons (δ ~110–130 ppm) and brominated aromatic carbons (δ ~120–140 ppm) .

- IR : Confirm sulfonyl S=O stretches (~1350–1150 cm<sup>-1</sup>) and aryl-Br vibrations (~600 cm<sup>-1</sup>) .

- HRMS : Validate molecular weight (C14H10Br4O4S) with isotopic patterns matching bromine’s natural abundance .

Advanced Research Questions

Q. How can contradictory data in regioselectivity during bromination be resolved?

Methodological Answer: Contradictions may arise from solvent polarity, temperature, or steric effects. Systematic approaches include:

- Solvent screening : Compare yields in acetonitrile (polar) vs. THF (less polar). Polar solvents may enhance para selectivity .

- Temperature optimization : Lower temperatures (0–25°C) may favor kinetic control over thermodynamic products .

- Computational modeling : Use DFT calculations to predict bromine’s electrophilic aromatic substitution (EAS) sites based on substituent electronic effects (e.g., methoxy’s +M effect directing bromination to specific positions) .

Q. What role do the sulfonyl and methoxy groups play in modulating the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Sulfonyl group : Acts as a strong electron-withdrawing group (EWG), deactivating the aromatic ring and directing electrophiles to meta positions. It may hinder Suzuki-Miyaura coupling unless Pd catalysts with high activity (e.g., Pd(PPh3)4) are used .

- Methoxy groups : Provide electron-donating (+M) effects, activating adjacent positions for nucleophilic attack or stabilizing intermediates in SNAr reactions. Steric hindrance from multiple bromine atoms may offset this activation .

- Experimental validation : Perform competitive reactions with model substrates (e.g., mono-brominated analogs) to isolate electronic vs. steric contributions .

Q. How can environmental and safety risks associated with handling this compound be mitigated during synthesis?

Methodological Answer:

- Safety protocols : Use fume hoods and PPE (gloves, goggles) due to bromine’s toxicity and sulfonyl chloride’s corrosiveness .

- Waste management : Quench excess brominating agents (e.g., NBS) with sodium thiosulfate to prevent explosive byproducts .

- Storage : Store in airtight containers under inert gas (N2 or Ar) to avoid moisture-induced decomposition .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate brominated byproducts. Monitor for unreacted sulfonyl chloride (retention time ~5–7 min) .

- X-ray crystallography : Resolve structural ambiguities (e.g., sulfonyl group orientation) in high-purity crystals .

- Elemental analysis : Confirm Br and S content (±0.3% tolerance) to validate stoichiometry .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of sulfonyl groups) in acidic/basic environments .

- Thermogravimetric analysis (TGA) : Experimentally validate predicted decomposition temperatures (Td ~200–250°C) .

- pKa estimation : Use software (e.g., ACD/Labs) to predict sulfonyl group acidity (pKa ~1–3) and assess stability in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.